Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy-
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Overview
Description
N-(2-(Diphenylphosphino)benzylidene)-4-methoxyaniline is an organophosphorus compound that features a phosphine group attached to a benzylidene moiety, which is further connected to a 4-methoxyaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diphenylphosphino)benzylidene)-4-methoxyaniline typically involves the condensation of 2-(diphenylphosphino)benzaldehyde with 4-methoxyaniline. The reaction is usually carried out in an organic solvent such as dichloromethane under mild conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for N-(2-(Diphenylphosphino)benzylidene)-4-methoxyaniline are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Diphenylphosphino)benzylidene)-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(Diphenylphosphino)benzylidene)-4-methoxyaniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in catalysis for various organic transformations.
Mechanism of Action
The mechanism of action of N-(2-(Diphenylphosphino)benzylidene)-4-methoxyaniline largely depends on its role as a ligand. It coordinates with metal centers through the phosphine and imine groups, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets and pathways involved are specific to the type of metal complex and the reaction being catalyzed .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Diphenylphosphino)benzylidene)cyclohexylamine
- N-(2-(Diphenylphosphino)benzylidene)benzylamine
Uniqueness
N-(2-(Diphenylphosphino)benzylidene)-4-methoxyaniline is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a versatile ligand in coordination chemistry and catalysis, offering different reactivity patterns compared to its analogs .
Biological Activity
Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy- (CAS Number: 212317-51-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its structure, synthesis, and biological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C26H22NOP, with a molecular weight of approximately 413.43 g/mol. The chemical structure features a diphenylphosphino group, which is significant for its reactivity and potential biological interactions.
Property | Value |
---|---|
Molecular Formula | C26H22NOP |
Molecular Weight | 413.43 g/mol |
CAS Number | 212317-51-6 |
Density | Not specified |
Boiling Point | Not specified |
Synthesis
The synthesis of Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy- typically involves the reaction of appropriate anilines with phosphine derivatives under controlled conditions. The synthetic pathways often aim to enhance yield and purity while minimizing by-products.
Anticancer Activity
Compounds with similar structural features have been evaluated for their anticancer properties. A study focusing on various substituted benzoxathiazine derivatives revealed moderate to high antiproliferative activity against cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). The IC50 values for some derivatives ranged from 0.02 to 0.08 μmol/mL . This suggests that Benzenamine derivatives could also possess significant anticancer properties worth investigating.
Case Studies
- Antiviral Activity : In vitro studies using HepG2 cells treated with N-phenylbenzamide derivatives demonstrated a marked increase in intracellular A3G levels, correlating with reduced HBV replication. The IC50 values for these compounds were found to be significantly lower than those of standard antiviral drugs .
- Anticancer Efficacy : Research on benzoxathiazine derivatives indicated that certain compounds exhibited strong DPPH radical-scavenging activity and inhibited cell growth in various cancer cell lines. These findings highlight the potential of phosphine-containing compounds in cancer therapy .
Properties
CAS No. |
212317-51-6 |
---|---|
Molecular Formula |
C26H22NOP |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
1-(2-diphenylphosphanylphenyl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C26H22NOP/c1-28-23-18-16-22(17-19-23)27-20-21-10-8-9-15-26(21)29(24-11-4-2-5-12-24)25-13-6-3-7-14-25/h2-20H,1H3 |
InChI Key |
IBFUUZLLVDAISF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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